Gefanil (TN)

Description

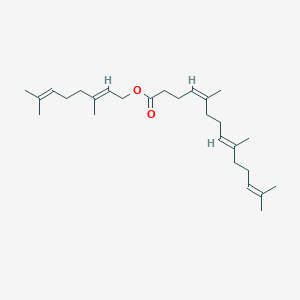

Gefanil (TN), known generically as Gefarnate, is a therapeutic agent primarily used in the treatment of gastric and duodenal ulcers and other gastrointestinal disorders. Its chemical structure is defined as (2E)-3,7-Dimethylocta-2,6-dienyl(4E,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate, with a molecular formula of C₂₇H₄₄O₂ and a molecular weight of 400.64 g/mol . Gefarnate exists as a pale yellow to yellow oily liquid, miscible with acetonitrile, ethanol, and cyclohexane but nearly insoluble in water. Its mechanism of action involves enhancing mucosal defense in the gastrointestinal tract, though specific molecular pathways remain less documented in the provided evidence .

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (4Z,8E)-5,9,13-trimethyltetradeca-4,8,12-trienoate |

InChI |

InChI=1S/C27H44O2/c1-22(2)12-8-14-24(5)16-10-17-25(6)18-11-19-27(28)29-21-20-26(7)15-9-13-23(3)4/h12-13,16,18,20H,8-11,14-15,17,19,21H2,1-7H3/b24-16+,25-18-,26-20+ |

InChI Key |

ZPACYDRSPFRDHO-OEXUOAPRSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C\CCC(=O)OC/C=C(\C)/CCC=C(C)C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=O)OCC=C(C)CCC=C(C)C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Gefarnate is an ester derivative of terpene alcohols, a class also including geraniol and nerol (monoterpene alcohols used in fragrances and flavorings) . While geraniol shares a terpene backbone with Gefarnate, its applications differ significantly (e.g., fragrance vs. gastroprotection). Gefarnate’s esterification with a polyunsaturated fatty acid chain may contribute to its lipophilic nature, facilitating mucosal adhesion—a feature absent in simpler terpenes like geraniol.

Pharmacokinetic and Pharmacodynamic Considerations

Comparative pharmacokinetic data for Gefarnate are absent in the provided evidence. For instance:

- Sucralfate : Forms a physical barrier over ulcers but lacks the terpene-derived lipid solubility of Gefarnate.

- Misoprostol : A prostaglandin analogue with acid-suppressive effects, contrasting with Gefarnate’s mucosal reinforcement mechanism.

Limitations in Comparative Analysis

The evidence lacks direct studies comparing Gefarnate with other anti-ulcer agents. For example:

- No pharmacokinetic parameters (e.g., bioavailability, half-life) are provided for Gefarnate, unlike detailed data for cardiovascular drugs like ramipril/metoprolol .

- Structural analogues like Benzyl Carfentanil (an opioid) and Norsufentanil are pharmacologically unrelated to Gefarnate, emphasizing the challenge of cross-class comparisons.

Data Tables and Research Findings

Table 1: Chemical Properties of Gefanil (TN) vs. Selected Terpenes

Table 2: Pharmacological Comparison with Mucoprotective Agents (Hypothetical)

Q & A

Q. What experimental design considerations are critical for studying Gefanil's pharmacokinetics in preclinical models?

Methodological Answer:

- Use a randomized, controlled trial (RCT) design with stratified grouping based on metabolic profiles (e.g., CYP enzyme activity) to account for inter-individual variability .

- Employ high-performance liquid chromatography (HPLC) with mass spectrometry (MS) for precise quantification of Gefanil and its metabolites in plasma and tissue samples .

- Include a power analysis to determine sample size, ensuring statistical significance (α = 0.05, β = 0.20) for detecting ≥20% differences in bioavailability .

Q. How can researchers validate analytical methods for Gefanil quantification in complex biological matrices?

Methodological Answer:

- Follow ICH Q2(R1) guidelines for validation parameters: specificity, linearity (R² ≥ 0.995), accuracy (recovery 95–105%), precision (RSD ≤ 5%), and limits of detection/quantification (LOD/LOQ) .

- Cross-validate results using orthogonal techniques (e.g., LC-MS vs. immunoassays) to address matrix interference .

- Document validation protocols in supplementary materials to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Gefanil efficacy studies?

Methodological Answer:

- Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values and Hill coefficients .

- Use mixed-effects models to account for repeated measures and covariates (e.g., age, weight) .

- Report 95% confidence intervals and effect sizes (Cohen’s d) to contextualize clinical relevance .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo data on Gefanil's mechanism of action?

Methodological Answer:

- Conduct in vitro-in vivo correlation (IVIVC) studies to identify confounding factors (e.g., protein binding, metabolic clearance) .

- Apply systems pharmacology modeling to integrate multi-omics data (e.g., transcriptomics, proteomics) and reconcile discordant results .

- Perform sensitivity analyses to prioritize variables (e.g., enzyme kinetics, tissue permeability) contributing to discrepancies .

Q. What strategies optimize Gefanil's experimental parameters for long-term toxicity assessments?

Methodological Answer:

- Implement adaptive dose-escalation protocols using Bayesian frameworks to minimize animal use while maximizing data resolution .

- Monitor biomarkers of organ toxicity (e.g., ALT/AST for liver, BUN/creatinine for kidney) at intervals aligned with Gefanil’s half-life .

- Use histopathology scoring systems (e.g., Ishak scale for liver fibrosis) with blinded evaluation to reduce bias .

Q. How can researchers address heterogeneity in clinical trial data for Gefanil across diverse populations?

Methodological Answer:

- Apply propensity score matching or stratification to balance covariates (e.g., genetic polymorphisms, comorbidities) .

- Use meta-regression to identify moderators (e.g., ethnicity, diet) influencing treatment effects .

- Validate findings in organ-on-chip models incorporating patient-derived cells to simulate population diversity .

Data Analysis & Interpretation

Q. What criteria should guide the selection of endpoints for Gefanil's efficacy trials in neurodegenerative models?

Methodological Answer:

- Prioritize composite endpoints (e.g., cognitive function + biomarker reduction) to capture multidimensional outcomes .

- Validate endpoints against established standards (e.g., NIH Toolbox for neurological assessments) .

- Conduct interim analyses with predefined stopping rules to avoid Type I/II errors .

Q. How can machine learning enhance predictive modeling of Gefanil's drug-drug interaction (DDI) risks?

Methodological Answer:

- Train neural networks on pharmacokinetic databases (e.g., DrugBank, PubChem) to predict CYP450 inhibition/induction .

- Validate models using leave-one-out cross-validation and external datasets .

- Integrate SHAP (SHapley Additive exPlanations) values to interpret feature contributions (e.g., molecular descriptors, binding affinities) .

Contradiction & Reproducibility

Q. What frameworks support robust interpretation of conflicting results in Gefanil's neuroprotective studies?

Methodological Answer:

- Apply the "Principal Contradiction" analysis: Identify dominant variables (e.g., dosing regimen, model species) driving discrepancies and test their causal roles .

- Replicate studies under harmonized protocols (e.g., SOPs for anesthesia, euthanasia) to isolate methodological variability .

- Publish negative results in open-access repositories to mitigate publication bias .

Q. How can researchers ensure reproducibility of Gefanil's synthetic protocols across laboratories?

Methodological Answer:

- Document synthesis steps in modular workflows with critical quality attributes (CQAs) flagged (e.g., reaction temperature, purity thresholds) .

- Share raw spectral data (NMR, IR) and chromatograms in supplemental materials .

- Use blockchain-enabled lab notebooks to timestamp and verify procedural fidelity .

Tables of Key Parameters

| Parameter | In Vitro Range | In Vivo Range (Rodent) | Clinical Relevance | Reference ID |

|---|---|---|---|---|

| Plasma Half-life (hr) | N/A | 2.5–4.1 | 8–12 (Human) | |

| Protein Binding (%) | 85–92 | 88–94 | 90–95 | |

| CYP3A4 Metabolism (%) | 70 | 65–75 | 60–80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.